molecular formula C15H23NO4 B1331026 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid CAS No. 435342-04-4

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid

Cat. No.: B1331026
CAS No.: 435342-04-4
M. Wt: 281.35 g/mol
InChI Key: MUHKFQBTMMESMA-UHFFFAOYSA-N
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Description

Structural Classification within Furan Derivatives

Furan derivatives belong to the class of oxygen-containing heterocyclic compounds characterized by a five-membered aromatic ring comprising four carbon atoms and one oxygen atom. The compound 5-tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid exhibits a highly substituted furan core with the following structural features:

  • Position 2 : Methyl group (–CH₃)
  • Position 3 : Carboxylic acid (–COOH)
  • Position 4 : Morpholin-4-ylmethyl group (–CH₂–N–(C₂H₄)₂O)
  • Position 5 : tert-Butyl group (–C(CH₃)₃)

The substitution pattern significantly influences the molecule’s electronic properties. The electron-withdrawing carboxylic acid at position 3 reduces aromaticity compared to unsubstituted furan (resonance energy: 67 kJ/mol), while the bulky tert-butyl group at position 5 enhances steric hindrance.

Table 1: Substituent Effects on Furan Aromaticity

Position Substituent Electronic Effect Steric Effect
2 Methyl Electron-donating (+I) Moderate
3 Carboxylic acid Electron-withdrawing (–M) Minimal
4 Morpholin-4-ylmethyl Electron-donating (+M) Significant
5 tert-Butyl Electron-donating (+I) High

Historical Development of Substituted Furan-3-carboxylic Acids

The synthesis of furan-3-carboxylic acids dates to the early 20th century, with foundational methods like the Feist–Benary synthesis (alkylation of 1,3-diketones). Modern advances include:

  • Palladium-catalyzed three-component reactions for tri- and tetrasubstituted furans.
  • Decarboxylation strategies using furan-2-carboxylic acid precursors.

The target compound’s synthesis likely employs multistep functionalization :

  • Introduction of the tert-butyl group via Friedel–Crafts alkylation.
  • Morpholine incorporation through nucleophilic substitution or reductive amination.
  • Carboxylic acid installation via oxidation or hydrolysis of ester intermediates.

Nomenclature and Systematic Identification

The IUPAC name follows Cahn–Ingold–Prelog priority rules :

  • Parent structure: Furan (oxygen at position 1).
  • Substituents:
    • tert-Butyl (position 5)
    • Methyl (position 2)
    • Morpholin-4-ylmethyl (position 4)
    • Carboxylic acid (position 3)

Systematic identifiers :

  • SMILES : CC1=C(C(=C(O1)C(C)(C)C)CN2CCOCC2)C(=O)O
  • InChIKey : MUHKFQBTMMESMA-UHFFFAOYSA-N

Position of this compound in Heterocyclic Chemistry

This compound exemplifies multifunctional heterocyclic systems with applications in:

  • Pharmaceutical intermediates : Morpholine enhances solubility for drug delivery.
  • Catalysis : The electron-rich furan core participates in Diels–Alder reactions.
  • Materials science : Steric bulk from tert-butyl groups stabilizes supramolecular architectures.

Table 2: Key Synthetic Routes to Substituted Furans

Method Reactants Catalyst Yield (%) Reference
Feist–Benary synthesis 1,3-Diketones + α-bromoketones Pyridine 60–75
Paal–Knorr synthesis 1,4-Diketones P₂O₅ 70–85
Palladium-catalyzed Alkynylbenziodoxoles + Imines Pd(OAc)₂ 80–95
Decarboxylation Furan-2-carboxylic acid derivatives Heat 50–65

Properties

IUPAC Name

5-tert-butyl-2-methyl-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-10-12(14(17)18)11(13(20-10)15(2,3)4)9-16-5-7-19-8-6-16/h5-9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHKFQBTMMESMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C(C)(C)C)CN2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350042
Record name 5-tert-Butyl-2-methyl-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-04-4
Record name 5-tert-Butyl-2-methyl-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the morpholine group.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of 5-tert-butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid is C14H21NO4C_{14}H_{21}NO_4 with a molecular weight of 267.32 g/mol. The compound features a furan ring, a morpholine moiety, and a tert-butyl group, contributing to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of furan-based compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These studies highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that derivatives containing the furan moiety exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior potency in inducing apoptosis in cancer cells . The specific mechanisms of action are still under investigation but may involve the inhibition of key signaling pathways involved in cell proliferation.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease processes. For example, compounds derived from furan have been evaluated for their ability to inhibit carbonic anhydrases, which are implicated in cancer progression and other pathological conditions. Selective inhibition at nanomolar concentrations has been reported, suggesting a viable therapeutic angle for targeting these enzymes .

Biochemical Probes

The structural features of this compound make it suitable as a biochemical probe in research settings. Its ability to interact with biological macromolecules can be harnessed to study metabolic pathways or cellular responses to various stimuli.

Mechanism of Action

The mechanism by which 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Potential interactions with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule:

Compound Name CAS / Catalog No. Molecular Formula Molecular Weight (g/mol) Substituents (Furan Positions)
5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid (Target) 435342-04-4 (PI-19589) C₁₅H₂₃NO₄ 281.35 5-tert-butyl, 2-methyl, 4-morpholin-4-ylmethyl
5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid 435342-03-3 (PI-19588) C₁₅H₂₃NO₃ 265.35 5-tert-butyl, 2-piperidin-1-ylmethyl
5-tert-Butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid 362002-03-7 C₁₄H₂₁NO₄ 267.32 5-tert-butyl, 2-morpholin-4-ylmethyl

Substituent-Driven Property Differences

Position 2 Substituents
  • Target (PI-19589): Methyl group.
  • PI-19588 : Piperidin-1-ylmethyl group.
    • Piperidine is less polar than morpholine, increasing lipophilicity (higher XLogP3) and membrane permeability but reducing aqueous solubility .
  • CAS 362002-03-7 : Morpholin-4-ylmethyl group.
    • Morpholine’s oxygen atom enhances polarity and hydrogen-bond acceptor capacity (5 acceptors vs. piperidine’s 1) .
Position 4 Substituents
  • Target (PI-19589) : Morpholin-4-ylmethyl group.
    • Introduces a polar, rigid heterocycle at position 4, likely improving solubility and directing molecular interactions in biological systems.
Calculated Physicochemical Properties
Property Target (PI-19589) CAS 362002-03-7 PI-19588
XLogP3 (Lipophilicity) Not Reported -0.6 Higher than Target*
H-Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
H-Bond Acceptors 5 5 4
Topological PSA (Ų) Not Reported 62.9 ~55–60*

*Estimated based on substituent chemistry.

Research Context and Patent Relevance

For example, morpholine-ethoxy and tert-butyl-pyridazine derivatives in the patent demonstrate optimized solubility and target engagement in kinase inhibitors . This supports the hypothesis that the target compound’s design aligns with strategies for improving drug-like properties.

Biological Activity

5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-04-4) is a synthetic compound with a molecular formula of C15H23NO4 and a molecular weight of 281.35 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound exhibits its biological effects primarily through the modulation of specific biochemical pathways. Its morpholine moiety is believed to interact with various receptors, influencing cellular signaling cascades that are pivotal in inflammation and tumorigenesis.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for limiting tumor growth.

Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which revealed an increase in Annexin V-positive cells post-treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Macrophage Activation
In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the secretion of inflammatory mediators. The results suggest that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Reduced cell viability (IC50)
PC3 (Prostate Cancer)Induced apoptosis
Anti-inflammatoryLPS-stimulated MacrophagesDecreased TNF-alpha and IL-6 levels
PropertyValue
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
CAS Number435342-04-4
SynonymsTIMTEC-BB SBB007418

Q & A

Q. Basic

  • Spectroscopy :
    • 1^1H/13^{13}C NMR: Compare chemical shifts with analogs (e.g., morpholinylmethyl protons appear at δ 2.4–3.1 ppm; tert-butyl groups at δ 1.2–1.4 ppm) .
    • IR: Confirm carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and carbonyl (C=O) at ~1700 cm1^{-1}.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C16_{16}H25_{25}NO4_4 requires [M+H]+^+ = 296.1856).
  • X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for tert-butyl piperazine carboxylates .

What safety protocols are essential for handling tert-butyl and morpholine derivatives?

Q. Basic

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact with corrosive or irritant intermediates.
  • Ventilation : Use fume hoods for reactions releasing volatile bases (e.g., morpholine) or acidic vapors .
  • Waste disposal : Segregate halogenated byproducts (e.g., from bromomethyl intermediates) and coordinate with certified waste management services .

How can computational chemistry predict reactivity in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : Model transition states to evaluate activation energy for morpholine attack on bromomethyl-furan intermediates.
  • Molecular docking : Predict steric effects of the tert-butyl group on reaction pathways. For example, bulky substituents may hinder nucleophilic access, necessitating polar aprotic solvents (e.g., DMSO) to enhance reactivity .

What strategies optimize yield in multi-step syntheses with sensitive functional groups?

Q. Advanced

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or esters for carboxylic acids to prevent undesired side reactions .
  • Stepwise functionalization : Introduce the morpholinylmethyl group before the tert-butyl moiety to reduce steric hindrance .
  • Catalysis : Employ Pd-catalyzed cross-coupling for aryl halide intermediates (e.g., Suzuki-Miyaura for biphenyl analogs) .

How do substituents (tert-butyl, morpholine) influence the compound’s solubility and reactivity?

Q. Advanced

  • Solubility : The tert-butyl group enhances lipophilicity, requiring solvents like dichloromethane or THF. Morpholine improves aqueous solubility via hydrogen bonding .
  • Reactivity : The electron-donating morpholine group activates the furan ring toward electrophilic substitution, while the tert-butyl group sterically shields the 5-position .

What chromatographic methods are optimal for purifying this compound?

Q. Basic

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for moderate polarity separation.
  • HPLC : Reverse-phase C18 column with methanol/water (70:30) for high-purity isolation (>98%) .

How can researchers validate the absence of toxic byproducts in reaction mixtures?

Q. Advanced

  • LC-MS/MS : Screen for halogenated impurities (e.g., from unreacted bromomethyl precursors) .
  • Toxicology assays : Use in vitro models (e.g., hepatocyte viability tests) to assess residual toxicity, as recommended for morpholine derivatives .

What are the challenges in scaling up the synthesis from lab to pilot plant?

Q. Advanced

  • Heat management : Exothermic reactions (e.g., alkylation) require jacketed reactors for temperature control.
  • Purification : Replace column chromatography with fractional crystallization (e.g., using ethanol/water) for cost-effective scale-up .

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